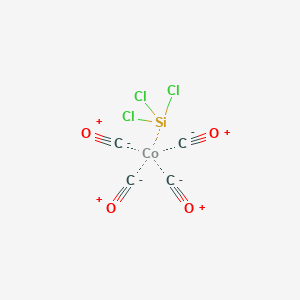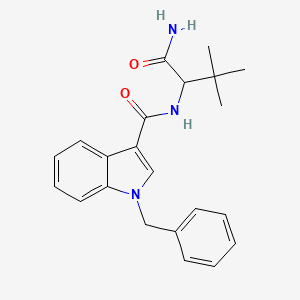
Deuterated Linoleic Acid Oxylipins LC-MS Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This mixture contains deuterated versions of oxylipin metabolites derived from linoleic acid. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. This mixture is ideally suited for use as an internal standard in mass spectrometry applications. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.
Wissenschaftliche Forschungsanwendungen
Metabolism and Tracking of Oxidized Fatty Acids
- Metabolism of Oxidized Linoleic Acid : A study by Watanabe et al. (2022) developed a protocol for controlled tetradeuteration of fatty acids, including oxidized linoleic acid. This method allows for precise tracking of these acids in LC-MS/MS analysis, providing insights into their metabolism.
Analytical Techniques and Quantification
- Quantification of Omega 3 and 6 Fatty Acids : Serafim et al. (2019) developed an LC-MS/MS-based assay for quantifying omega 3 and 6 fatty acids in human plasma, including linoleic acids (Serafim et al., 2019). This method offers sensitive and accurate quantification.
- Quantitative Profiling of Oxylipins : Strassburg et al. (2012) presented a comprehensive platform for quantitative oxylipin profiling using LC-MS/MS. This platform can evaluate approximately 100 oxylipins and has been applied in cardiac surgery (Strassburg et al., 2012).
Biological Functions and Applications
- Identification of Oxylipins with Antifungal Activity : Martin-Arjol et al. (2010) used LC-MS/MS to identify oxylipins in Pseudomonas 42A2 with antifungal activity (Martin-Arjol et al., 2010).
- Oxylipins as Negative Regulators in Fungi : Scala et al. (2014) studied the role of oxylipins produced by Linoleate Diol Synthase 1 (LDS1) in Fusarium verticillioides, finding they regulate growth and toxin production (Scala et al., 2014).
Methodological Advances
- Compatibility of Extraction Methods for NMR and LC/MS : Beltran et al. (2012) assessed different extraction protocols for metabolites suitable for both NMR and LC/MS analyses (Beltran et al., 2012).
- Regioselective Deuteration for MS Identification : Roe et al. (2014) demonstrated a method for regioselective deuteration of polyphenolic compounds to aid their identification in LC-MS (Roe et al., 2014).
Clinical and Disease Context
- Association with COVID-19 Severity : Karu et al. (2022) found that plasma oxylipins and their precursors, including those derived from linoleic acid, are strongly associated with COVID-19 severity and immune response markers (Karu et al., 2022).
Eigenschaften
Produktname |
Deuterated Linoleic Acid Oxylipins LC-MS Mixture |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




